molecular formula C8H10N4O B8810813 (6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B8810813
M. Wt: 178.19 g/mol
InChI Key: XLDTZYAXUPGUMQ-UHFFFAOYSA-N
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Patent
US08604050B2

Procedure details

A suspension of 0.5 g (2.4 mol) of 2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine, prepared in the preceding step, and 0.3 g of 10% palladium-on-charcoal is stirred for 3 hours under 2.5 atm. of hydrogen. After this time, the suspension is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure. 0.4 g of the expected product is thus isolated, and is used without further purification in the rest of the synthesis.
Name
2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:14]([CH3:15])[C:6]2=[N:7][CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=[C:5]2[N:4]=1.[H][H]>[Pd]>[NH2:11][C:9]1[CH:10]=[C:5]2[N:4]=[C:3]([CH2:2][OH:1])[N:14]([CH3:15])[C:6]2=[N:7][CH:8]=1

Inputs

Step One
Name
2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
0.5 g
Type
reactant
Smiles
OCC1=NC=2C(=NC=C(C2)[N+](=O)[O-])N1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the suspension is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NC1)N(C(=N2)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.